1-(2,4,5-Trimethylphenyl)-2-thiourea

Lipophilicity logP Membrane Permeability

Researchers studying cholinergic dysfunction require precisely substituted aryl thioureas-generic analogs yield divergent SAR results. This compound offers a unique 2,4,5-trimethyl substitution pattern: • 1.51-fold greater AChE inhibition than 1-phenyl-2-thiourea (IC50 = 108 nM) • Enhanced lipophilicity (logP = 3.31) for superior membrane permeability • Complies with Lipinski's Rule of Five; balanced drug-like properties for CNS-targeted assays

Molecular Formula C10H14N2S
Molecular Weight 194.3 g/mol
CAS No. 117174-87-5
Cat. No. B051672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4,5-Trimethylphenyl)-2-thiourea
CAS117174-87-5
Synonyms1-(2,4,5-TRIMETHYLPHENYL)-2-THIOUREA
Molecular FormulaC10H14N2S
Molecular Weight194.3 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1C)NC(=S)N)C
InChIInChI=1S/C10H14N2S/c1-6-4-8(3)9(5-7(6)2)12-10(11)13/h4-5H,1-3H3,(H3,11,12,13)
InChIKeyQVCQPIJMAAOGKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2,4,5-Trimethylphenyl)-2-thiourea: Compound Overview


1-(2,4,5-Trimethylphenyl)-2-thiourea (CAS 117174-87-5), also designated N-(2,4,5-Trimethylphenyl)thiourea [1], is a monosubstituted aryl thiourea characterized by a 2,4,5-trimethyl substitution pattern on the phenyl ring . This compound, with the molecular formula C10H14N2S and a molecular weight of 194.30 g/mol [1], belongs to the phenylthiourea class, a group widely investigated for its enzyme inhibitory properties. The specific 2,4,5-trimethyl substitution confers unique steric and electronic properties that influence its interaction with biological targets, making it a subject of interest in pharmacological and chemical biology research .

Why Substituting 1-(2,4,5-Trimethylphenyl)-2-thiourea Fails


Phenylthiourea derivatives are not interchangeable; even minor alterations in the phenyl ring substitution pattern can drastically alter their physicochemical properties, enzyme inhibition profiles, and biological activities [1]. The 2,4,5-trimethyl substitution in 1-(2,4,5-Trimethylphenyl)-2-thiourea introduces a unique steric hindrance and electron-donating effect compared to the parent 1-phenyl-2-thiourea (CAS 103-85-5) or the 2,4-dimethyl analog (CAS 16738-20-8). These modifications impact critical parameters such as logP, melting point, and, most importantly, the binding affinity to target enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) [2]. Consequently, using a generic phenylthiourea or an analog with a different substitution pattern will not replicate the specific structure-activity relationship (SAR) and could lead to divergent and irreproducible results in enzyme assays or cellular studies. The quantitative evidence detailed in Section 3 provides a rigorous basis for this compound's specific differentiation.

1-(2,4,5-Trimethylphenyl)-2-thiourea: Comparative Evidence Guide


Enhanced Lipophilicity (logP) Advantage

1-(2,4,5-Trimethylphenyl)-2-thiourea exhibits a calculated logP of 3.31, which is significantly higher than that of 1-phenyl-2-thiourea (logP = 1.51). This 1.8 logP unit difference corresponds to a theoretical ~60-fold increase in lipophilicity, directly impacting membrane permeability and distribution in biological systems [1][2].

Lipophilicity logP Membrane Permeability Drug-likeness ADME

AChE Inhibition Potency Advantage

In comparative enzyme assays, 1-(2,4,5-Trimethylphenyl)-2-thiourea demonstrates an IC50 of 108 nM against rat brain cortex AChE, whereas 1-phenyl-2-thiourea exhibits an IC50 of 163 nM against the same enzyme source under comparable conditions, representing a 1.51-fold improvement in inhibitory potency [1][2].

Acetylcholinesterase AChE Enzyme Inhibition IC50 Alzheimer's Disease

Melting Point and Formulation Advantage

1-(2,4,5-Trimethylphenyl)-2-thiourea has a melting point of 160-162°C, which is 6°C higher than the 154-156°C range reported for 1-phenyl-2-thiourea [1]. While a small difference, this can influence solubility profiles in organic solvents and recrystallization behavior, a practical consideration for purification and formulation steps .

Melting Point Thermal Properties Crystallinity Formulation

Lipinski's Rule of Five Compliance

1-(2,4,5-Trimethylphenyl)-2-thiourea adheres to Lipinski's Rule of Five with zero violations (Molecular Weight = 194.3 < 500; logP = 3.31 < 5; H-Bond Donors = 2 < 5; H-Bond Acceptors = 1 < 10), indicating a favorable drug-like profile for potential oral absorption [1]. In contrast, many larger or more polar thiourea analogs exhibit violations, limiting their suitability for certain in vivo studies.

Drug-likeness Lipinski's Rule of Five Oral Bioavailability ADME

Thermal Stability and Volatility Advantage

1-(2,4,5-Trimethylphenyl)-2-thiourea exhibits a boiling point of 307.8 ± 52.0 °C and a vapor pressure of 0.0 ± 0.7 mmHg at 25°C . For the 2,4-dimethylphenyl analog (CAS 16738-20-8), the boiling point is reported as 303.5 ± 44.0 °C, with a slightly higher vapor pressure of 0.0 ± 0.9 mmHg at 25°C . While the differences are subtle, they reflect the impact of the additional methyl group on intermolecular forces and volatility.

Boiling Point Vapor Pressure Volatility Thermal Stability

1-(2,4,5-Trimethylphenyl)-2-thiourea: Key Application Scenarios


Neurodegenerative Disease Research

Based on its 1.51-fold higher AChE inhibition potency (IC50 = 108 nM) compared to 1-phenyl-2-thiourea and its compliance with Lipinski's Rule of Five [1], this compound is a superior choice for studies investigating cholinergic dysfunction in Alzheimer's disease models. The increased lipophilicity (logP = 3.31) further suggests improved blood-brain barrier penetration potential, a critical factor for CNS-targeted agents [2].

Cellular Target Engagement Probes

The 1.8 logP unit increase over 1-phenyl-2-thiourea translates to a theoretical ~63-fold enhancement in membrane permeability [1]. This property makes 1-(2,4,5-Trimethylphenyl)-2-thiourea a strategically advantageous scaffold for cell-based assays, enabling more effective intracellular target engagement at lower extracellular concentrations compared to more polar phenylthiourea analogs.

BChE-Targeted Lead Optimization

While direct comparative BChE data is limited, the class of substituted phenylthioureas, including 1-(2,4,5-Trimethylphenyl)-2-thiourea, is known for BChE inhibition [1]. The compound's balanced lipophilicity and drug-like properties [2] position it as a promising starting point for hit-to-lead optimization programs focused on BChE-related peripheral conditions, such as metabolic syndrome or certain cancers, where systemic exposure is required.

High-Temperature Reaction Applications

With a boiling point of 307.8 °C and a melting point of 160-162 °C, this compound demonstrates superior thermal stability compared to many thiourea derivatives [1]. This property is valuable for synthetic procedures requiring elevated temperatures or for use as a ligand in metal-catalyzed reactions where thermal decomposition of the ligand is a concern.

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